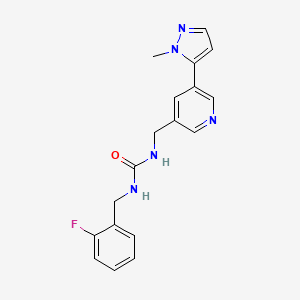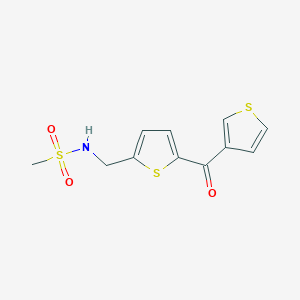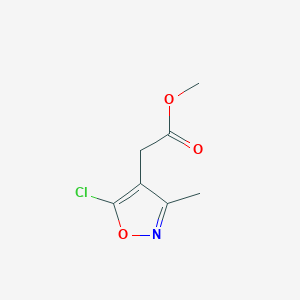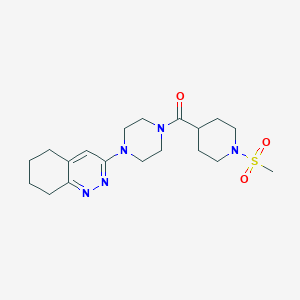![molecular formula C16H18N2O3S B2429353 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320724-33-0](/img/structure/B2429353.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as BMTU, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BMTU is a urea derivative with a molecular weight of 329.40 g/mol and a chemical formula of C18H19N3O3S.
Wissenschaftliche Forschungsanwendungen
Antiacetylcholinesterase Activity
Research has shown that derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, particularly those incorporating urea and thiourea moieties, have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds, designed to optimize pharmacophoric interactions, have demonstrated potential in interacting efficiently with enzyme hydrophobic binding sites, suggesting their relevance in studies targeting neurological disorders such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial and Antifungal Applications
Compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea have been synthesized and tested for antimicrobial efficacy. Such studies have demonstrated that specific derivatizations can lead to compounds with significant antimicrobial properties, highlighting their potential utility in the development of new therapeutic agents to combat bacterial and fungal infections (El‐Barbary et al., 2011).
Anticancer and Antiepileptic Properties
New derivatives, including those with urea and thiourea functionalities, have been explored for their antiepileptic and anticancer activities. Preliminary screenings have identified compounds with significant activity in models of epilepsy and cancer, suggesting their potential as leads for the development of new therapeutic agents for these conditions (Prakash & Raja, 2011).
Antioxidant Activity
Some studies have focused on the antioxidant capabilities of benzothiazole and thiourea derivatives, indicating their potential in mitigating oxidative stress-related damage. These findings underscore the utility of such compounds in researching conditions where oxidative stress plays a pivotal role, furthering our understanding of their therapeutic potential (Cabrera-Pérez et al., 2016).
Biochemical Characterization
Detailed structural and vibrational studies on thiourea derivatives have been conducted, providing insights into their molecular stability, electronic characteristics, and potential for non-linear optical behavior. Such research contributes to a deeper understanding of the physicochemical properties of these compounds, aiding in the design of materials with specific biochemical or biophysical functionalities (Lestard et al., 2015).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,11-5-6-22-8-11)9-17-15(19)18-12-3-4-13-14(7-12)21-10-20-13/h3-8H,9-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDTRDYUIHSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)
![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)

![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)
